

# Spectral Data Analysis of 4-Methylthiazole-5-carboxaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Methylthiazole-5-carboxaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

## Data Presentation

The spectral data for **4-Methylthiazole-5-carboxaldehyde** are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **4-Methylthiazole-5-carboxaldehyde** are not universally available in public databases, the expected chemical shifts can be estimated based on the analysis of its structural components: a thiazole ring, a methyl group, and an aldehyde group.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4-Methylthiazole-5-carboxaldehyde**

| Protons          | Chemical Shift ( $\delta$ , ppm) | Multiplicity |
|------------------|----------------------------------|--------------|
| -CHO             | 9.5 - 10.5                       | Singlet      |
| Thiazole-H       | 8.5 - 9.0                        | Singlet      |
| -CH <sub>3</sub> | 2.5 - 3.0                        | Singlet      |

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-Methylthiazole-5-carboxaldehyde**

| Carbon Atom                                  | Chemical Shift ( $\delta$ , ppm) |
|----------------------------------------------|----------------------------------|
| C=O (Aldehyde)                               | 180 - 190                        |
| C-Thiazole (quaternary, adjacent to S and N) | 150 - 160                        |
| C-Thiazole (quaternary, with methyl group)   | 145 - 155                        |
| C-Thiazole (with aldehyde group)             | 130 - 140                        |
| -CH <sub>3</sub>                             | 15 - 25                          |

Disclaimer: These are estimated chemical shift ranges and have not been experimentally verified from the searched sources. A cited source for the <sup>13</sup>C NMR spectrum is W. Robien, Inst. of Org. Chem., Univ. of Vienna, though the data was not directly accessible.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Methylthiazole-5-carboxaldehyde** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectral Data for **4-Methylthiazole-5-carboxaldehyde**

| Functional Group            | Wavenumber (cm <sup>-1</sup> ) | Intensity   |
|-----------------------------|--------------------------------|-------------|
| C-H stretch (aldehyde)      | ~2830 and ~2730                | Medium      |
| C=O stretch (aldehyde)      | 1680 - 1715                    | Strong      |
| C=N stretch (thiazole ring) | 1500 - 1600                    | Medium      |
| C-H bend (methyl group)     | ~1450 and ~1380                | Medium      |
| C-S stretch (thiazole ring) | 600 - 800                      | Medium-Weak |

Note: The data is based on typical IR absorption ranges for the respective functional groups.

## Mass Spectrometry (MS)

The mass spectrum of **4-Methylthiazole-5-carboxaldehyde** provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for **4-Methylthiazole-5-carboxaldehyde**

| m/z | Relative Intensity | Assignment                                     |
|-----|--------------------|------------------------------------------------|
| 127 | High               | [M] <sup>+</sup> (Molecular Ion)               |
| 99  | Moderate           | [M-CO] <sup>+</sup>                            |
| 71  | High               | [C <sub>3</sub> H <sub>3</sub> S] <sup>+</sup> |
| 45  | High               | [CHS] <sup>+</sup>                             |

Note: Data is based on information from the NIST Mass Spectrometry Data Center, which indicates the most prominent peaks.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis of **4-Methylthiazole-5-carboxaldehyde**.

## NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A standard NMR spectrometer, such as a Bruker Avance 400 MHz instrument.

Sample Preparation:

- Approximately 5-10 mg of **4-Methylthiazole-5-carboxaldehyde** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., ' zgpg30').
- Number of Scans: 1024-4096 scans.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[\[1\]](#)

### Method 1: KBr Pellet Technique

- Approximately 1-2 mg of **4-Methylthiazole-5-carboxaldehyde** is ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- The mixture is pressed into a thin, transparent pellet using a hydraulic press.
- The pellet is placed in the sample holder of the FTIR spectrometer.

### Method 2: Attenuated Total Reflectance (ATR) Technique

- A small amount of the solid sample is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system. The data is referenced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

### Sample Preparation:

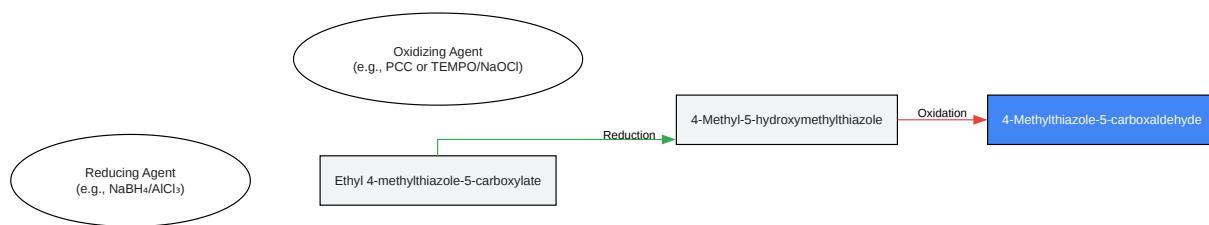
- A dilute solution of **4-Methylthiazole-5-carboxaldehyde** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

### GC-MS Acquisition:

- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250 °C.
- Carrier Gas: Helium.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

## Visualization of a Synthetic Pathway

The following diagram illustrates a common synthetic route to **4-Methylthiazole-5-carboxaldehyde**, which involves the reduction of an ester to an alcohol, followed by oxidation to the aldehyde. This process is a key step in the production of this important pharmaceutical intermediate.



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## References

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